molecular formula C12H15NO B8371358 5-(4-(Methylamino)phenyl)pent-4-yn-1-ol

5-(4-(Methylamino)phenyl)pent-4-yn-1-ol

Cat. No.: B8371358
M. Wt: 189.25 g/mol
InChI Key: GTHICLFLHYLOQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-(Methylamino)phenyl)pent-4-yn-1-ol is a secondary alcohol featuring a terminal alkyne moiety and a para-substituted phenyl ring with a methylamino group. This compound is structurally characterized by:

  • Methylamino substituent: The -NHCH₃ group at the para position of the phenyl ring introduces hydrogen-bonding capability and moderate electron-donating effects.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

5-[4-(methylamino)phenyl]pent-4-yn-1-ol

InChI

InChI=1S/C12H15NO/c1-13-12-8-6-11(7-9-12)5-3-2-4-10-14/h6-9,13-14H,2,4,10H2,1H3

InChI Key

GTHICLFLHYLOQN-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C#CCCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Aromatic Substituents

The following compounds share the pent-4-yn-1-ol backbone but differ in aromatic substituents:

Compound Name Substituent (R) Molecular Weight Physical State Yield Key Spectral Data (δH, ppm) Reference
5-(4′-Nitrophenyl)pent-4-yn-1-ol (6) -NO₂ 228 (MNa⁺) Orange solid 99% 7.49–8.18 (aryl H), 1.44 (OH)
5-(4′-Methoxyphenyl)pent-4-yn-1-ol (7) -OCH₃ 190 (M⁺) Colorless oil 95% 6.78–7.35 (aryl H), 3.80 (OCH₃)
5-(Perylen-3-yl)pent-4-yn-1-ol Perylene Not provided Not reported High Not provided
Target Compound -NHCH₃ ~207 (estimated) Likely solid Not reported Expected: ~6.5–7.5 (aryl H), ~2.5 (NCH₃)

Key Observations :

  • Electronic Effects: Nitro (-NO₂) and methoxy (-OCH₃) groups are electron-withdrawing and electron-donating, respectively, altering reactivity in cross-coupling reactions.
  • Physical States : Nitro derivatives tend to crystallize (e.g., orange solid for 6), while methoxy derivatives remain oils (e.g., 7). The target compound’s state is inferred to be solid due to hydrogen-bonding capability.
  • Synthesis Yields : High yields (95–99%) for nitro and methoxy analogs suggest robust synthetic routes, likely via Pd-catalyzed coupling.

Alkenol vs. Alkynol Derivatives

Compounds with double bonds (alkenols) instead of triple bonds (alkynols) exhibit distinct properties:

Compound Name Backbone Substituent (R) Melting Point Reactivity Notes Reference
(E)-5-(4-Methoxyphenyl)pent-4-en-1-ol C=C -OCH₃ Not reported Less rigid, prone to isomerization
5-(4-(Methylamino)phenyl)pent-4-yn-1-ol C≡C -NHCH₃ Not reported Higher rigidity, conjugation stability

Key Differences :

  • Conjugation and Rigidity : The alkyne backbone in the target compound enables stronger conjugation and rigidity, favoring applications in materials requiring stable π-systems.
  • Reactivity : Alkynes are more reactive in click chemistry (e.g., azide-alkyne cycloaddition) compared to alkenes.

Amino-Functionalized Analogs

Amino groups in similar compounds vary in substitution and position:

Compound Name Amino Group Backbone Key Applications Reference
5-(Dimethylamino)pent-2-en-1-ol -N(CH₃)₂ (chain) C=C Pharmaceuticals, materials
Target Compound -NHCH₃ (aryl) C≡C Inferred: Drug design, polymers

Key Contrasts :

  • Positional Effects : The target compound’s aryl-bound -NHCH₃ may enhance aromatic interactions in drug-receptor binding, whereas chain-bound amines (e.g., -N(CH₃)₂) improve solubility.

Heterocyclic and Complex Derivatives

and describe compounds with fused heterocycles (e.g., imidazole, oxazole):

Compound Name Heterocycle Functional Groups Notable Data Reference
Compound 18 () Imidazole, oxazole -SO₂NH, -COOCH₃ X-ray structures, 99% yield
H4O () Oxazole, imidazole -OH, -C≡C Chiral center, 351.4 g/mol

Comparison Insights :

  • Spectroscopic Signatures : Heterocycles introduce distinct NMR signals (e.g., δH 7.75 for imidazole in 18).

Tables for Quick Reference

Table 1: Comparative Physical Properties

Compound Type Example Physical State Melting Point (°C) Yield
Nitro-substituted alkynol 5-(4′-Nitrophenyl)pent-4-yn-1-ol Orange solid 30–32 99%
Methoxy-substituted alkynol 5-(4′-Methoxyphenyl)pent-4-yn-1-ol Colorless oil Not reported 95%
Parent alkynol Pent-4-yn-1-ol Yellow oil Not reported 92%

Table 2: Spectral Data Comparison

Compound Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm)
5-(4′-Nitrophenyl)pent-4-yn-1-ol 8.13–8.18 (aryl H), 1.44 (OH) 146.5 (C-NO₂), 79.5 (C≡C)
5-(4′-Methoxyphenyl)pent-4-yn-1-ol 6.78–7.35 (aryl H), 3.80 (OCH₃) 159.1 (C-OCH₃), 87.9 (C≡C)

Notes:

  • Contradictions: reports 5-(4′-Nitrophenyl)pent-4-yn-1-ol as an orange solid (mp 30–32°C), whereas alkenol analogs () are yellowish solids, highlighting the impact of alkyne vs. alkene backbones on crystallinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.